molecular formula C18H20O3 B14641767 4-Butylphenyl 4-hydroxy-2-methylbenzoate CAS No. 56077-18-0

4-Butylphenyl 4-hydroxy-2-methylbenzoate

Cat. No.: B14641767
CAS No.: 56077-18-0
M. Wt: 284.3 g/mol
InChI Key: UIXZBRVWWYCZDA-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-hydroxy-2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a hydroxy-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-hydroxy-2-methylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxy-2-methylbenzoic acid with 4-butylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a consideration in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-butylphenyl 4-oxo-2-methylbenzoate or 4-butylphenyl 4-carboxy-2-methylbenzoate.

    Reduction: Formation of 4-butylphenyl 4-hydroxy-2-methylbenzyl alcohol.

    Substitution: Formation of substituted derivatives on the phenyl ring, such as this compound with bromine or nitro groups.

Scientific Research Applications

4-Butylphenyl 4-hydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-2-methylbenzoate: Similar structure but with a methyl group instead of a butyl group.

    Butylparaben (Butyl 4-hydroxybenzoate): Similar ester structure but lacks the methyl group on the benzoate moiety.

Uniqueness

4-Butylphenyl 4-hydroxy-2-methylbenzoate is unique due to the presence of both a butyl group and a hydroxy-methylbenzoate moiety, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

56077-18-0

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(4-butylphenyl) 4-hydroxy-2-methylbenzoate

InChI

InChI=1S/C18H20O3/c1-3-4-5-14-6-9-16(10-7-14)21-18(20)17-11-8-15(19)12-13(17)2/h6-12,19H,3-5H2,1-2H3

InChI Key

UIXZBRVWWYCZDA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)O)C

Origin of Product

United States

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